molecular formula C5H7NO2S B14643065 N-(2-Oxothietan-3-yl)acetamide CAS No. 52097-76-4

N-(2-Oxothietan-3-yl)acetamide

Cat. No.: B14643065
CAS No.: 52097-76-4
M. Wt: 145.18 g/mol
InChI Key: ARFPSLYPGAOCDK-UHFFFAOYSA-N
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Description

N-(2-Oxothietan-3-yl)acetamide is a heterocyclic acetamide derivative characterized by a four-membered thietane ring containing a ketone (oxo) group at the 2-position and an acetamide moiety at the 3-position. Thietanes are sulfur-containing rings with notable ring strain due to their small size, which can influence their reactivity and conformational stability. The acetamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and solubility properties.

Properties

CAS No.

52097-76-4

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

N-(2-oxothietan-3-yl)acetamide

InChI

InChI=1S/C5H7NO2S/c1-3(7)6-4-2-9-5(4)8/h4H,2H2,1H3,(H,6,7)

InChI Key

ARFPSLYPGAOCDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CSC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxothietan-3-yl)acetamide typically involves the reaction of acetamide with a thietane derivative. One common method is the reaction of acetamide with 2-chloro-3-oxothietane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxothietan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thietane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

N-(2-Oxothietan-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Oxothietan-3-yl)acetamide involves its interaction with specific molecular targets. The thietane ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also participate in various biochemical pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations
  • Thietane vs. Thiolane/Thiophene :
    • N-(2-Oxothietan-3-yl)acetamide features a strained thietane ring, which may exhibit higher reactivity compared to five-membered thiolane analogs (e.g., 2-chloro-N-(2-oxothiolan-3-yl)acetamide) . Thiophene-based acetamides (e.g., N-(3-acetyl-2-thienyl)acetamide) benefit from aromatic stability, enabling applications as synthetic intermediates .
    • Synthesis : Thietane rings are typically formed via cyclization reactions under high-dilution conditions to mitigate ring strain, whereas thiophene derivatives are often synthesized via Gewald-like reactions .
Substituent Effects
  • Electron-Withdrawing Groups (EWGs) :
    • Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal packing due to EWGs, which could inform predictions about the solid-state behavior of this compound .
  • Acetamide Position :
    • Coumarin-based analogs like N-(2-oxo-2H-chromen-3-yl)acetamide demonstrate that the position of the acetamide group relative to the oxo moiety influences π-stacking and bioactivity .

Physicochemical Properties

  • Solubility and Stability :
    • Thietane’s ring strain may reduce solubility compared to larger heterocycles (e.g., thiolane or coumarin derivatives). However, the oxo group could enhance polarity, as seen in N-(3-oxobutan-2-yl)acetamide, which has a similar ketone moiety .
  • Crystallography: Meta-substituted trichloro-acetamides crystallize in monoclinic systems with Z′ = 1 or 2, suggesting that this compound might adopt similar packing patterns if synthesized .

Data Tables

Table 1: Structural Comparison of Acetamide Derivatives

Compound Heterocyclic Core Substituents Key Properties/Activities Reference
This compound Thietane Oxo, acetamide High ring strain, inferred reactivity -
2-Chloro-N-(2-oxothiolan-3-yl)acetamide Thiolane Oxo, chloro, acetamide Synthetic intermediate
N-(3-Acetyl-2-thienyl)acetamide Thiophene Acetyl, acetamide Spectroscopic versatility
N-(2-Oxo-2H-chromen-3-yl)acetamide Coumarin Oxo, acetamide Anticancer potential

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